Forodesine hydrochloride
説明
Forodesine hydrochloride is a highly potent, orally active, rationally designed purine nucleoside phosphorylase (PNP) inhibitor . It has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma . Additional preliminary findings support its use for the management of some B-cell malignancies .
Synthesis Analysis
Forodesine is a potent PNP inhibitor that was designed based on the transition-state structure stabilized by the enzyme . When PNP is inhibited by forodesine, 2′-deoxyguanosine remains unmetabolized and is transported into cancer cells via nucleoside transporters . Inside the cells, 2′-deoxyguanosine is phosphorylated to deoxyguanosine monophosphate by deoxycytidine kinase and then to deoxyguanosine triphosphate by other kinases .Molecular Structure Analysis
The molecular formula of Forodesine hydrochloride is C11H15ClN4O4 . The average molecular weight is 302.72 g/mol . The InChI code is InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 .Chemical Reactions Analysis
Forodesine hydrochloride is a highly potent and orally active purine nucleoside phosphorylase (PNP) inhibitor . It inhibits the growth of malignant T cell leukemia cells and induces apoptosis .Physical And Chemical Properties Analysis
Forodesine hydrochloride is a solid compound . It has a water solubility of 4.11 mg/mL . The compound is also soluble in DMSO .科学的研究の応用
1. Amplifying Host Innate Immune Response
- Summary of Application: Forodesine is a novel inhibitor of purine nucleoside phosphorylase (PNP), which catalyzes the conversion of deoxyguanosine and guanosine to their respective bases. Inhibition of PNP leads to nucleotide pool imbalances, thereby resulting in selective apoptosis of T-cells .
- Methods of Application: To evaluate the effect of forodesine on T-cells in vivo, a xenogeneic mouse model of GVHD was used. After human T-cell transfer, mice were treated with forodesine (20 mg/kg) or vehicle daily for two weeks. Mice were monitored daily and weighed three times a week for up to 60 days after transplantation .
- Results: Inhibition of PNP activity by forodesine markedly increased plasma guanosine levels. At the same level of guanosine in the liver, forodesine promoted TNF-a production from in vitro alveolar macrophage cultures .
2. Treatment of Chronic Lymphocytic Leukemia
- Summary of Application: Forodesine is a new and potent purine nucleoside phosphorylase (PNP) inhibitor. Patients with chronic lymphocytic leukemia (CLL) with primary resistance to fludarabine-based therapy or with progressive disease were eligible for oral forodesine (200 mg/d) for up to 24 weeks .
- Methods of Application: Eight patients with median lymphocyte count of 35.9 × 10 9 /L and median serum β2 microglobulin level of 6.45 mg/L were treated. Six had Rai stage III to IV and were previously heavily treated (median prior therapy = 5) .
- Results: Two had transient decrease in lymphocyte count to normal, whereas in 5, disease progressed. Adverse events were mild. Steady-state level of forodesine ranged from 200 to 1300nM and did not reach desired 2μM level. PNP inhibition ranged from 57% to 89% and steady-state 2′-deoxyguanosine (dGuo) concentration median was 1.8μM .
3. Advanced, Fludarabine-treated Chronic Lymphocytic Leukemia
- Summary of Application: Forodesine has been used in a Phase 2 and pharmacodynamic study for patients with advanced, fludarabine-treated chronic lymphocytic leukemia (CLL). The study aimed to investigate the efficacy of forodesine in treating these patients, evaluate the toxicity, duration of response, disease-free survival, and overall survival associated with treatment with forodesine, and correlate pharmacokinetic and pharmacodynamic data of forodesine in CLL .
- Methods of Application: The study involved oral administration of forodesine (200 mg/d) for up to 24 weeks. The patients had a median lymphocyte count of 35.9 × 10 9 /L and median serum β2 microglobulin level of 6.45 mg/L .
- Results: Two patients had a transient decrease in lymphocyte count to normal, whereas in 5, disease progressed. Adverse events were mild. Steady-state level of forodesine ranged from 200 to 1300nM and did not reach the desired 2μM level. PNP inhibition ranged from 57% to 89% and steady-state 2′-deoxyguanosine (dGuo) concentration median was 1.8μM .
4. Orphan Drug Development
- Summary of Application: Forodesine hydrochloride has been studied in the context of orphan drug development. Orphan drugs are those developed to treat rare diseases. The development of these drugs can be challenging due to the small number of patients and the difficulty in evaluating drug efficacy in nonclinical studies .
- Methods of Application: The study involved a review of orphan drugs approved in Japan from January 2010 to December 2019. The aim was to elucidate efficient methods for evaluating nonclinical efficacy .
- Results: The study found that it was possible to evaluate drug efficacy by flexibly designing nonclinical studies according to disease characteristics for potential orphan drugs .
5. Toll-like Receptor 7 Activation
- Summary of Application: Forodesine is a novel inhibitor of purine nucleoside phosphorylase (PNP), which catalyzes the conversion of deoxyguanosine and guanosine to their respective bases. Inhibition of PNP leads to nucleotide pool imbalances, thereby resulting in selective apoptosis of T-cells. Recent evidence indicates that specific types of nuclear acids, including guanosine and its derivatives, act as natural ligands for toll-like receptor 7 (TLR7). The use of PNP inhibitors during inflammatory conditions may sustain considerable levels of guanine nucleosides released from damaged tissues, leading to activation of innate immunity and effector T-cell function through TLR7 activation .
- Methods of Application: To evaluate the effect of forodesine on T-cells in vivo, a xenogeneic mouse model of GVHD was used. After human T-cell transfer, mice were treated with forodesine (20 mg/kg) or vehicle daily for two weeks. Mice were monitored daily and weighed three times a week for up to 60 days after transplantation .
- Results: Inhibition of PNP activity by forodesine markedly increased plasma guanosine levels. At the same level of guanosine in the liver, forodesine promoted TNF-a production from in vitro alveolar macrophage cultures. Preincubation with a TLR7 antagonist, ODN20958, attenuated the TNF-a production from macrophages stimulated by guanosine and forodesine .
6. T-cell Acute Lymphoblastic Leukaemia
- Summary of Application: Forodesine hydrochloride has been observed to inhibit the growth of the “T-cell acute lymphoblastic leukaemia cell line” among untargeted cancer cells .
- Methods of Application: The study involved a review of orphan drugs approved in Japan from January 2010 to December 2019. The aim was to elucidate efficient methods for evaluating nonclinical efficacy .
- Results: It was possible to evaluate drug efficacy by flexibly designing nonclinical studies according to disease characteristics for potential orphan drugs .
Safety And Hazards
Forodesine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers One relevant paper is "Development of Forodesine Hydrochloride (FH), an Inhibitor of Purine Nucleoside Phosphorylase, for Patients with Chronic Lymphocytic Leukemia (CLL)" . This paper discusses the development of Forodesine hydrochloride for the treatment of patients with Chronic Lymphocytic Leukemia.
特性
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAMZKHBCLFOG-QPAIBFMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182647 | |
Record name | Forodesine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Forodesine hydrochloride | |
CAS RN |
284490-13-7 | |
Record name | Forodesine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Forodesine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284490-13-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORODESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。